4-Chloro-7-fluoroquinazolin-6-amine is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound features a chloro and a fluoro substituent on the quinazoline ring, contributing to its potential therapeutic properties. It has been studied for its applications in cancer treatment and as a kinase inhibitor, making it significant in pharmaceutical research.
The compound can be synthesized through various chemical processes, often involving modifications of existing quinazoline derivatives. Its structure and properties have been investigated in several studies, highlighting its relevance in drug discovery.
4-Chloro-7-fluoroquinazolin-6-amine is classified as an organic compound with the following characteristics:
The synthesis of 4-Chloro-7-fluoroquinazolin-6-amine can be achieved through several methods, often involving multi-step reactions. A common approach includes:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and purity. Techniques such as chromatography are commonly employed for purification.
4-Chloro-7-fluoroquinazolin-6-amine can undergo various chemical reactions:
These reactions typically require specific catalysts or reagents and may involve controlling reaction conditions like temperature and pressure to achieve desired outcomes.
The mechanism of action for compounds like 4-Chloro-7-fluoroquinazolin-6-amine often involves interaction with specific biological targets:
Studies indicate that compounds within this class may exhibit IC₅₀ values in sub-micromolar ranges, indicating potent biological activity.
Relevant data from studies indicate that these properties significantly influence its biological activity and application potential.
4-Chloro-7-fluoroquinazolin-6-amine has several applications in scientific research:
Quinazoline derivatives represent a privileged scaffold in anticancer drug discovery due to their structural versatility and capacity for targeted protein interactions. These bicyclic nitrogenous heterocycles—comprising a benzene ring fused to a pyrimidine ring—enable precise molecular recognition of kinase ATP-binding sites and DNA repair enzymes. The structural template of 4-Chloro-7-fluoroquinazolin-6-amine (molecular formula: C₈H₅ClFN₃, molecular weight: 197.60 g/mol [1]) embodies strategic functionalization critical for oncological applications:
Over 50% of FDA-approved small-molecule kinase inhibitors contain nitrogenous heterocycles, with quinazolines featuring prominently in drugs like gefitinib (EGFR inhibitor), lapatinib (dual EGFR/HER2 inhibitor), and idelalisib (PI3Kδ inhibitor) [3]. These agents demonstrate the pharmacophoric significance of the quinazoline core in disrupting signal transduction pathways. The molecular architecture of 4-Chloro-7-fluoroquinazolin-6-amine positions it as a versatile intermediate for synthesizing next-generation targeted therapies, particularly those addressing PARP-mediated DNA repair mechanisms. Research confirms fluorinated quinazolines exhibit superior pharmacological profiles versus non-fluorinated analogs, including enhanced cellular uptake and target residence times .
Table 1: Clinically Approved Quinazoline-Based Anticancer Agents
Drug Name | Molecular Target | Primary Indication | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer | 3-Chloro-4-fluoroaniline at C4 |
Erlotinib | EGFR tyrosine kinase | Pancreatic/lung cancer | Acetylenic side chain at C4 |
Lapatinib | EGFR/HER2 kinases | Breast cancer | 5-Furan-2-yl substitution |
Afatinib | EGFR/HER2/ERBB4 | NSCLC with EGFR mutations | Michael acceptor side chain |
Vandetanib | VEGFR/RET/EGFR | Medullary thyroid cancer | N-(methylpiperidinyl) substitution |
The anticancer efficacy of quinazoline derivatives is exquisitely sensitive to positional isomerism and substituent patterns. Comparative analysis reveals that 4-Chloro-7-fluoroquinazolin-6-amine displays distinct biochemical behavior versus its structural isomers:
Table 2: Physicochemical and Bioactive Properties of Quinazoline Isomers
Compound | Molecular Weight (g/mol) | Key Functional Groups | SMILES Notation | Primary Bioactivity |
---|---|---|---|---|
4-Chloro-7-fluoroquinazolin-6-amine | 197.60 | 4-Cl, 6-NH₂, 7-F | Nc1cc2c(Cl)ncnc2cc1F | PARP-1 inhibition, DNA damage |
2-Chloro-6-fluoroquinazolin-4-amine | 197.60 | 2-Cl, 4-NH₂, 6-F | C1=CC2=C(C=C1F)N=C(N)C(=N2)Cl | Moderate kinase inhibition |
7-Fluoroquinazolin-4-amine | 163.15 | 4-NH₂, 7-F | C1=CC2=C(C=C1F)N=CN=C2N | PARP-1 inhibition (IC₅₀ ~5 μM) |
6,7-Dimethoxyquinazolin-4-amine (DW-8) | 205.21 | 4-NH₂, 6,7-OCH₃ | COC1=C(C2=C(C=C1OC)N=CN=C2N) | G₂/M arrest, ROS-mediated apoptosis [6] |
Synthetic accessibility underscores the utility of 4-Chloro-7-fluoroquinazolin-6-amine: It serves as a precursor for generating libraries of analogs via nucleophilic aromatic substitution at C4. When coupled with anilines or benzylamines, it yields 4-anilinoquinazolines (e.g., DW-8) that demonstrate enhanced antiproliferative activity in colorectal cancer models (IC₅₀ = 5.80–8.50 μM in HCT116/HT-29 cells [6]). Structure-activity relationship (SAR) studies confirm that C6/C7 substitutions dramatically influence cellular potency. For instance, replacing 7-F with 7-OCH₃ (as in DW-8) reduces tubulin polymerization inhibition by >50%, while 6,7-dimethoxy substitution enhances G₂/M arrest capability [6] [9].
Table 3: Impact of Substituent Position on Anticancer Activity in Quinazoline Derivatives
Substituent Pattern | Representative Compound | IC₅₀ (μM) in A549 Cells | Primary Mechanism | Source |
---|---|---|---|---|
6-F, 7-H | 5a | 0.35 ± 0.03 | Microtubule disruption | [9] |
6-Cl, 7-H | 5b | 0.08 ± 0.00 | Tubulin polymerization inhibition | [9] |
6-OCH₃, 7-H | 5d | 5.16 ± 0.62 | Weak kinase inhibition | [9] |
6-F, 7-F | 4-Chloro-7-fluoroquinazolin-6-amine | Not reported | PARP-1/DNA repair interference | [1] |
6,7-diOCH₃ | DW-8 | 6.15 ± 0.37 (SW620 cells) | ROS-mediated intrinsic apoptosis | [6] |
The strategic placement of halogen and amine groups in 4-Chloro-7-fluoroquinazolin-6-amine enables unique target engagement mechanisms. Unlike C2-substituted analogs that primarily inhibit tubulin polymerization, this compound’s C6 amine facilitates DNA minor groove interactions, while the C4 chloro group allows irreversible binding to cysteine-rich domains in PARP-1. This dual functionality positions it as a promising scaffold for developing dual-mechanism anticancer agents targeting both DNA repair and kinase signaling pathways. Recent advances in microwave-assisted and metal-catalyzed syntheses (e.g., Pd-mediated cross-coupling) now enable rapid diversification of this core structure to optimize pharmacokinetic and pharmacodynamic properties [4] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3